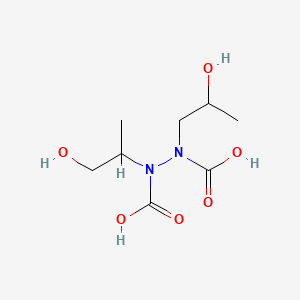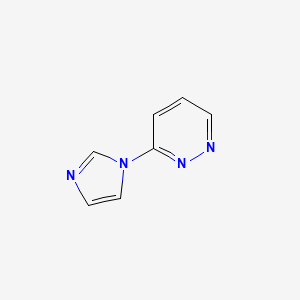![molecular formula C14H14FN7 B13772996 N~6~-[(4-Fluorophenyl)methyl]-N~6~-methylpteridine-2,4,6-triamine CAS No. 76551-40-1](/img/structure/B13772996.png)
N~6~-[(4-Fluorophenyl)methyl]-N~6~-methylpteridine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Pteridinetriamine,N6-[(4-fluorophenyl)methyl]-N6-methyl- is a chemical compound with the molecular formula C12H12FN5. It is known for its unique structure, which includes a pteridine core substituted with fluorophenyl and methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Pteridinetriamine,N6-[(4-fluorophenyl)methyl]-N6-methyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with pteridine derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Pteridinetriamine,N6-[(4-fluorophenyl)methyl]-N6-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2,4,6-Pteridinetriamine,N6-[(4-fluorophenyl)methyl]-N6-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2,4,6-Pteridinetriamine,N6-[(4-fluorophenyl)methyl]-N6-methyl- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Triaminopyrimidine: Shares a similar core structure but lacks the fluorophenyl and methyl substitutions.
2,4,6-Triaminopyridine: Another related compound with a pyridine core instead of pteridine.
Uniqueness
2,4,6-Pteridinetriamine,N6-[(4-fluorophenyl)methyl]-N6-methyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its reactivity and specificity in various applications .
Eigenschaften
CAS-Nummer |
76551-40-1 |
|---|---|
Molekularformel |
C14H14FN7 |
Molekulargewicht |
299.31 g/mol |
IUPAC-Name |
6-N-[(4-fluorophenyl)methyl]-6-N-methylpteridine-2,4,6-triamine |
InChI |
InChI=1S/C14H14FN7/c1-22(7-8-2-4-9(15)5-3-8)10-6-18-13-11(19-10)12(16)20-14(17)21-13/h2-6H,7H2,1H3,(H4,16,17,18,20,21) |
InChI-Schlüssel |
AAIQHCDMWFEZMN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=C(C=C1)F)C2=CN=C3C(=N2)C(=NC(=N3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


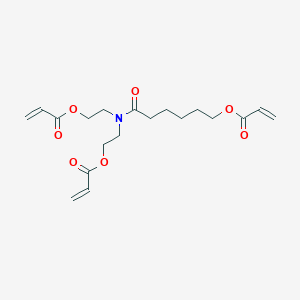




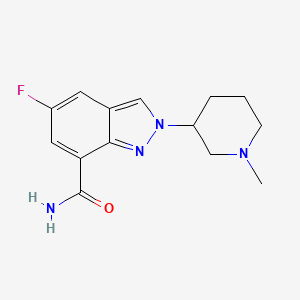
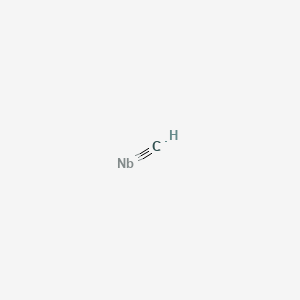
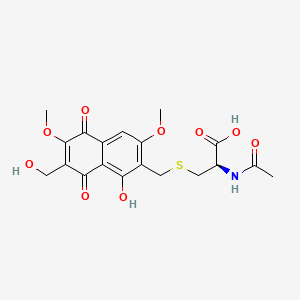

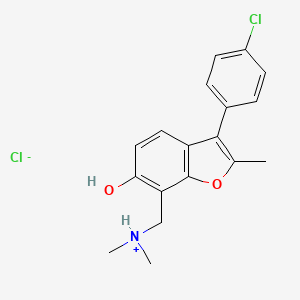
![N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B13772968.png)
